Bienvenue dans la boutique en ligne BenchChem!

Bamethan monosulfate

Vascular surgery Graft blood flow Intra-operative vasodilation

Bamethan monosulfate (CAS 5011-27-8, molecular formula C12H21NO6S, MW 307.37 g/mol) is the 1:1 sulfate salt of bamethan, a synthetic sympathomimetic amine belonging to the 2-amino-1-phenylethanol derivative class of peripheral vasodilators (ATC C04AA31). Bamethan acts as a β2-adrenergic receptor agonist, inducing relaxation of vascular smooth muscle and thereby increasing peripheral blood flow.

Molecular Formula C12H21NO6S
Molecular Weight 307.37 g/mol
CAS No. 5011-27-8
Cat. No. B3053017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamethan monosulfate
CAS5011-27-8
Molecular FormulaC12H21NO6S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O
InChIInChI=1S/C12H19NO2.H2O4S/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4)
InChIKeyLHQHLXHNHWARAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bamethan Monosulfate (CAS 5011-27-8): Scientific Profile and Procurement Overview for Peripheral Vasodilator Research


Bamethan monosulfate (CAS 5011-27-8, molecular formula C12H21NO6S, MW 307.37 g/mol) is the 1:1 sulfate salt of bamethan, a synthetic sympathomimetic amine belonging to the 2-amino-1-phenylethanol derivative class of peripheral vasodilators (ATC C04AA31) [1]. Bamethan acts as a β2-adrenergic receptor agonist, inducing relaxation of vascular smooth muscle and thereby increasing peripheral blood flow [2]. Originally developed by C. H. Boehringer Sohn, bamethan has been used historically in certain non-US markets for peripheral vascular disorders including Raynaud's syndrome, arteriosclerotic peripheral vascular disease, and post-thrombotic syndrome [1]. The monosulfate salt form (1:1 stoichiometry) differs from the more commonly referenced hemisulfate salt (2:1 base-to-acid ratio), bearing implications for molecular weight, solubility, and formulation considerations.

Procurement Risk Analysis: Why Bamethan Monosulfate Cannot Be Interchanged with Other Peripheral Vasodilators


Bamethan monosulfate is not interchangeable with other in-class peripheral vasodilators (e.g., isoxsuprine or nylidrin) on a milligram-equivalent basis, nor should it be substituted with papaverine for intra-arterial applications without accounting for potency differences. The WHO ATC/DDD index assigns bamethan a defined daily dose (DDD) of 75 mg oral, versus 60 mg for isoxsuprine and 30 mg for buphenine, reflecting distinct therapeutic dosing requirements [1]. Furthermore, bamethan's phenolic β2-agonist structure drives a metabolic profile (glucuronidation Vmax of 500–1100 pmol/min/mg) that diverges sharply from resorcinol-type β2-agonists (Vmax 70–230 pmol/min/mg), precluding pharmacokinetic extrapolation between these subclasses [2]. In a direct intra-operative comparison, 100 mg intra-arterial bamethan produced less graft blood flow augmentation than 40 mg papaverine (p < 0.001), demonstrating that clinical vasodilator efficacy is neither dose-proportional nor class-uniform [3]. Generic substitution without accounting for these documented pharmacological and clinical differences would introduce significant uncertainty in research reproducibility and therapeutic outcome.

Quantitative Differentiation Evidence: Bamethan Monosulfate vs. Closest In-Class and Functional Analogs


Intra-Operative Graft Blood Flow Augmentation: Bamethan vs. Papaverine Direct Head-to-Head Comparison

In a direct intra-operative comparative study of 31 patients undergoing femoro-popliteal reversed saphenous vein bypass grafting, papaverine 40 mg injected into the popliteal artery produced a significantly greater increase in graft blood flow than bamethan (bamethane) 100 mg (p < 0.001), despite the 2.5-fold higher mass dose of bamethan. Both drugs showed dose-dependent flow augmentation (p < 0.01), and the popliteal injection site yielded significantly larger flow increases than the common femoral artery site for both agents (p < 0.01). [1]

Vascular surgery Graft blood flow Intra-operative vasodilation Papaverine Electromagnetic flowmetry

Defined Daily Dose (DDD) Distinction: Bamethan Requires Higher Oral Dosing Than Isoxsuprine

The WHO ATC/DDD system assigns bamethan (ATC C04AA31) a defined daily dose (DDD) of 75 mg oral, compared with 60 mg oral for isoxsuprine (C04AA01) and 30 mg oral for buphenine (C04AA02), all within the same 2-amino-1-phenylethanol derivative subgroup. This indicates that bamethan requires a 25% higher standard daily dose than isoxsuprine to achieve its labeled therapeutic effect, consistent with its distinct pharmacological profile within the class. [1]

Defined daily dose ATC classification Dosing equivalence Pharmacoepidemiology Drug utilization

Phenolic vs. Resorcinol β2-Agonist Metabolic Bifurcation: Intestinal Glucuronidation Vmax

In isolated rat intestinal epithelial cells, phenolic β2-sympathomimetics including bamethan, salbutamol, and ritodrine exhibited a glucuronidation Vmax of 500–1100 pmol/min per mg cell protein, comparable to 1-naphthol. In contrast, resorcinol-type β2-agonists (orciprenaline, terbutaline, fenoterol) showed a Vmax of only 70–230 pmol/min per mg, comparable to morphine. This approximately 5-fold difference in intestinal metabolic capacity indicates that bamethan undergoes substantially more extensive first-pass glucuronidation than resorcinol-type β2-agonists, a factor that directly influences oral bioavailability. [1]

Glucuronidation First-pass metabolism Intestinal metabolism Phenolic β2-agonists Resorcinol β2-agonists Pharmacokinetics

Voltammetric Differentiation of Bamethan from Other β2-Agonists on Graphite Nanosheet Electrodes

In a comparative voltammetric study using graphite nanosheet (GN) modified glassy carbon electrodes, bamethan (bamethane) was differentiated from 13 other β2-agonists including isoxsuprine, salbutamol, ritodrine, fenoterol, terbutaline, clenbuterol, and ractopamine based on distinct electrochemical oxidation behavior. The voltammetric characteristics were attributed to differences in substituent groups on the aromatic rings. This electrochemical differentiation provides a basis for selective analytical detection of bamethan in the presence of structurally similar β2-agonists. [1]

Electrochemical detection Voltammetry Graphite nanosheet electrode β2-agonist screening Analytical chemistry

Evidence-Backed Application Scenarios: Where Bamethan Monosulfate Procurement Is Scientifically Justified


Vascular Surgery Graft Flow Augmentation Research (Known Inferior Control)

Bamethan monosulfate is directly applicable as a characterized, inferior comparator in intra-operative vasodilation protocols. Its documented 100 mg dose producing less graft blood flow augmentation than 40 mg papaverine (p < 0.001) defines a reproducible partial-agonist benchmark. [1] This is valuable for surgical research where a submaximal vasodilator stimulus is needed to test adjunctive interventions or to avoid the risk of reperfusion injury associated with full pharmacological vasodilation.

β2-Adrenoceptor Agonist Analytical Method Development and Validation

Bamethan's distinct voltammetric oxidation behavior on graphite nanosheet electrodes, differentiated from 13 other β2-agonists, justifies its use as an analytical reference standard in electrochemical detection method development. [2] Its unique electrochemical signature enables selective quantification in multi-analyte panels, making it suitable for doping control, residue monitoring, and pharmacological research where β2-agonist co-exposure is anticipated.

Intestinal First-Pass Metabolism Modeling of Phenolic β2-Agonists

Bamethan's approximately 5-fold higher intestinal glucuronidation Vmax (500–1100 pmol/min/mg) compared to resorcinol β2-agonists (70–230 pmol/min/mg) positions it as a prototypical phenolic β2-agonist substrate for studying intestinal first-pass metabolism. [3] It is appropriate for in vitro intestinal metabolism studies, pharmacokinetic modeling of oral bioavailability, and as a comparator for novel β2-agonist candidates requiring characterization of presystemic clearance.

Drug Utilization and Pharmacoepidemiology Research Using DDD Methodology

The WHO-assigned DDD of 75 mg oral for bamethan, in contrast to 60 mg for isoxsuprine, provides a standardized metric for drug utilization studies comparing prescribing patterns, consumption trends, or therapeutic intensity across β2-agonist vasodilators. [4] Bamethan monosulfate can serve as a reference compound in health services research examining historical peripheral vasodilator use or in cross-national pharmacoepidemiological comparisons where ATC C04AA subgroup drugs require standardization.

Quote Request

Request a Quote for Bamethan monosulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.